molecular formula C19H19N3O4S B2759298 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896296-15-4

2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2759298
CAS No.: 896296-15-4
M. Wt: 385.44
InChI Key: IPZCTBSCDIYDKP-UHFFFAOYSA-N
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Description

2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamido group linked to a thiophene ring, which is further substituted with a dioxopyrrolidinyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Mechanism of Action

Target of Action

The primary target of this compound is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is vital for numerous cellular processes.

Mode of Action

The compound interacts with its targets by inhibiting the calcium currents. This inhibition results in a decrease in calcium influx, which can lead to a variety of changes in cellular processes .

Biochemical Pathways

The affected pathways primarily involve those regulated by calcium signaling. Calcium is a universal second messenger involved in many cellular processes, including muscle contraction, neurotransmitter release, gene expression, and cell growth. By inhibiting calcium currents, the compound can affect these processes .

Pharmacokinetics

The compound has shown high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 . These properties suggest that the compound may have good bioavailability and a favorable safety profile.

Result of Action

The compound has been found to have potent anticonvulsant properties, showing broad-spectrum activity in widely accepted animal seizure models . It also demonstrated effectiveness in various pain models, suggesting potential analgesic effects .

Biochemical Analysis

Biochemical Properties

2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzamido Intermediate: The initial step involves the acylation of 3-aminobenzoic acid with 2,5-dioxopyrrolidin-1-yl chloride under basic conditions to form the benzamido intermediate.

    Thiophene Ring Functionalization: The next step involves the functionalization of the thiophene ring. This can be achieved by reacting 4,5-dimethylthiophene-3-carboxylic acid with appropriate reagents to introduce the desired substituents.

    Coupling Reaction: The final step is the coupling of the benzamido intermediate with the functionalized thiophene derivative. This is typically carried out using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the dioxopyrrolidinyl moiety can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzamido group can participate in nucleophilic substitution reactions, where nucleophiles replace the amido group under suitable conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or DMSO.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide apart is its combination of a benzamido group with a thiophene ring, which is further substituted with a dioxopyrrolidinyl moiety. This unique structure provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-10-11(2)27-19(16(10)18(26)20-3)21-17(25)12-5-4-6-13(9-12)22-14(23)7-8-15(22)24/h4-6,9H,7-8H2,1-3H3,(H,20,26)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZCTBSCDIYDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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